An In-depth Technical Guide to Acid-PEG4-S-S-PEG4-Acid: A Homobifunctional Cleavable Linker
An In-depth Technical Guide to Acid-PEG4-S-S-PEG4-Acid: A Homobifunctional Cleavable Linker
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Acid-PEG4-S-S-PEG4-Acid, a homobifunctional, cleavable crosslinker pivotal in the fields of bioconjugation and drug development. This document details its chemical structure, physicochemical properties, and provides detailed experimental protocols for its application, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Core Structure and Properties
Acid-PEG4-S-S-PEG4-Acid is a chemical linker characterized by three key components: two terminal carboxylic acid groups, two polyethylene glycol (PEG4) spacers, and a central disulfide bond. This unique structure imparts specific functionalities that are highly advantageous in the design of complex biomolecules.
The terminal carboxylic acid groups serve as reactive handles for conjugation to primary amines, such as those found on the side chains of lysine residues in proteins, through the formation of stable amide bonds.[1] The two tetraethylene glycol (PEG4) spacers are hydrophilic, which enhances the solubility of the linker and any molecule it is conjugated to in aqueous environments.[2] This property is particularly beneficial in preventing aggregation of protein conjugates. The central disulfide (-S-S-) bond is a cleavable element, stable under normal physiological conditions but readily reduced by agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[1] This feature allows for the controlled release of conjugated molecules, a critical aspect in applications such as drug delivery and affinity purification.
Physicochemical Properties
A summary of the key physicochemical properties of Acid-PEG4-S-S-PEG4-Acid is presented in the table below, compiled from various suppliers.
| Property | Value | References |
| Chemical Formula | C22H42O12S2 | [3] |
| Molecular Weight | 562.7 g/mol | [1] |
| CAS Number | 2055015-40-0 | [1] |
| Appearance | White to off-white solid or colorless oil | [4] |
| Purity | Typically ≥95% | [1][4] |
| Solubility | Soluble in DMSO, DMF, DCM, THF, acetonitrile | [4] |
| Storage Conditions | -20°C, desiccated | [1] |
Key Applications and Principles
The primary application of Acid-PEG4-S-S-PEG4-Acid is as a homobifunctional crosslinker. Its symmetrical nature, with a carboxylic acid at both ends, allows for the linking of two amine-containing molecules. This is particularly relevant in the synthesis of PROTACs.
PROTAC Synthesis: PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[5] By bringing the POI and the E3 ligase into proximity, the PROTAC induces the ubiquitination and subsequent degradation of the target protein. The linker plays a crucial role in the efficacy of the PROTAC, and PEG linkers are often used to improve solubility and pharmacokinetic properties.[6] Acid-PEG4-S-S-PEG4-Acid can be used to conjugate an amine-functionalized POI ligand to an amine-functionalized E3 ligase ligand in a step-wise manner. The cleavable disulfide bond can also be exploited in designing PROTACs with conditional activation.
Bioconjugation: Beyond PROTACs, this linker can be used to crosslink proteins or other biomolecules containing primary amines. The ability to cleave the linker allows for the subsequent separation of the conjugated molecules, which is useful in applications such as identifying protein-protein interactions.
Experimental Protocols
The following protocols are adapted from general methods for similar compounds and provide a starting point for the use of Acid-PEG4-S-S-PEG4-Acid. Optimization may be required for specific applications.
Protocol 1: Two-Step Amide Coupling for PROTAC Synthesis
This protocol describes the sequential conjugation of two different amine-containing ligands (Ligand 1, e.g., for the POI, and Ligand 2, e.g., for the E3 ligase) to Acid-PEG4-S-S-PEG4-Acid. This method involves the protection of one of the carboxylic acid groups of the linker, which is not explicitly the case for Acid-PEG4-S-S-PEG4-Acid. For a true homobifunctional linker, a statistical approach or a large excess of one ligand is often used in the first step to favor mono-conjugation, followed by purification and then reaction with the second ligand. Alternatively, a protected version of the linker would be used for a more controlled synthesis. The following protocol assumes a more controlled, step-wise approach for clarity.
Step A: Mono-conjugation of Ligand 1
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Reagent Preparation:
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Dissolve Acid-PEG4-S-S-PEG4-Acid (1.1 equivalents) and an amine-functionalized POI ligand (1.0 equivalent) in anhydrous DMF.
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Prepare stock solutions of a coupling agent like HATU (1.2 equivalents) and a base such as DIPEA (3.0 equivalents) in anhydrous DMF.
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Reaction:
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To the solution of the linker and POI ligand, add the DIPEA and stir for 5 minutes at room temperature.
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Add the HATU solution to initiate the reaction.
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Stir the reaction at room temperature for 2-4 hours, monitoring the progress by LC-MS.
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Purification of Intermediate:
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Once the mono-conjugated product is formed, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography to obtain the POI-linker intermediate.
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Step B: Conjugation of Ligand 2 to form the final PROTAC
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Reagent Preparation:
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Dissolve the purified POI-linker intermediate (1.0 equivalent) and the amine-functionalized E3 ligase ligand (1.2 equivalents) in anhydrous DMF.
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Reaction:
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Add DIPEA (3.0 equivalents) and stir for 5 minutes at room temperature.
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Add HATU (1.2 equivalents) to the reaction mixture.
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Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.
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Purification of Final PROTAC:
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Upon completion, purify the final PROTAC by preparative reverse-phase HPLC.
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Protocol 2: Cleavage of the Disulfide Bond
This protocol outlines the procedure for cleaving the disulfide bond within the Acid-PEG4-S-S-PEG4-Acid linker, which can be used to release conjugated molecules.
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Reagent Preparation:
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Prepare a stock solution of a reducing agent, such as 500 mM DTT in water or 100 mM TCEP in a neutral pH buffer.
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Cleavage Reaction:
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Dissolve the disulfide-linked conjugate in a suitable buffer (e.g., PBS, pH 7.4).
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Add the reducing agent to the conjugate solution to a final concentration of 10-50 mM for DTT or 5-20 mM for TCEP.
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Incubate the reaction at room temperature for 30-60 minutes.
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Analysis:
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The cleavage can be confirmed by techniques such as mass spectrometry, which will show the expected mass change upon reduction of the disulfide bond.
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Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key processes involving Acid-PEG4-S-S-PEG4-Acid.
Caption: Workflow for the synthesis of a PROTAC using Acid-PEG4-S-S-PEG4-Acid.
Caption: Experimental workflow for the cleavage of the disulfide bond.
Conclusion
Acid-PEG4-S-S-PEG4-Acid is a versatile and valuable tool for researchers in bioconjugation and drug development. Its homobifunctional nature, combined with the hydrophilic PEG spacers and a cleavable disulfide bond, provides a unique set of properties for creating complex biomolecular constructs. The protocols and information provided in this guide serve as a foundation for the successful application of this powerful linker in innovative research.
